molecular formula C6H7BFNO2 B7954606 6-Fluoro-4-methylpyridine-2-boronic acid

6-Fluoro-4-methylpyridine-2-boronic acid

Cat. No.: B7954606
M. Wt: 154.94 g/mol
InChI Key: SGWXWWXQDWTGBP-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylpyridine-2-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 2-position, and the fluorine and methyl groups are attached to the 6- and 4-positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridine-2-boronic acid typically involves the borylation of 6-fluoro-4-methylpyridine. One common method is the Ir-catalyzed borylation, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methylpyridine-2-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylpyridine-2-boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. This process transfers the aryl group from the boron to the palladium, forming a new carbon-palladium bond. The catalytic cycle continues with reductive elimination, producing the desired biaryl product and regenerating the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the fluorine and methyl groups.

    4-Methylphenylboronic Acid: Similar structure but without the fluorine atom.

    2-Fluorophenylboronic Acid: Contains the fluorine atom but lacks the methyl group.

Uniqueness

6-Fluoro-4-methylpyridine-2-boronic acid is unique due to the presence of both fluorine and methyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s electronic properties, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(6-fluoro-4-methylpyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWXWWXQDWTGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=N1)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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